molecular formula C12H18ClNO B13042485 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hcl

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hcl

Cat. No.: B13042485
M. Wt: 227.73 g/mol
InChI Key: ZQKIGXBXGHGJJM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylbut-3-EN-2-amine HCl is a secondary amine hydrochloride salt with a benzyloxy substituent on an aliphatic butene backbone. Its IUPAC name indicates a branched structure: a 3-en group (double bond between C3 and C4), a methyl group at C2, and a benzyloxy group at C3. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-methyl-3-phenylmethoxybut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-10(12(2,3)13)14-9-11-7-5-4-6-8-11;/h4-8H,1,9,13H2,2-3H3;1H

InChI Key

ZQKIGXBXGHGJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride typically involves the reaction of benzyl alcohol with 2-methylbut-3-EN-2-amine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The double bond in the butenamine backbone can be reduced to form a saturated amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (e.g., 3b)
  • Structure: Features a benzoylamino group at C2 and an aryl amino group at C3 on a but-2-enoate backbone.
  • Key Differences: The target compound replaces the ester and benzoylamino groups with a methylamine and benzyloxy group.
  • Synthesis : Prepared via reflux with aromatic amines and PTSA/PPA, similar to methods that could apply to the target compound .
b) Impurity I(EP): (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol
  • Structure: Contains a benzyloxy group on a phenyl ring and a tertiary amino group.
  • Key Differences : The target’s benzyloxy is on an aliphatic chain, offering greater conformational flexibility compared to the aromatic-bound benzyloxy in this impurity. This flexibility may influence bioavailability and metabolic stability .
c) 3-Ethoxyaniline (m-Ethoxyaniline)
  • Structure : An ethoxy-substituted aniline derivative.
  • Key Differences: The ethoxy group is smaller and less lipophilic than benzyloxy, reducing steric bulk and altering solubility. The target’s aliphatic backbone may enhance solubility in non-polar solvents compared to aromatic 3-ethoxyaniline .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Groups Solubility (HCl Salt)
3-(Benzyloxy)-2-methylbut-3-EN-2-amine HCl C₁₂H₁₆ClNO 241.72 g/mol Benzyloxy, secondary amine, HCl High (polar solvents)
Methyl 2-Benzoylamino-3-arylaminobut-2-enoate (3b) C₁₈H₁₇N₂O₃Br 389.25 g/mol Benzoylamino, aryl amino, ester Moderate (organic solvents)
3-Ethoxyaniline C₈H₁₁NO 137.18 g/mol Ethoxy, primary amine Low (polar solvents)

Pharmacological Relevance

  • Pharmaceutical Standards: Compounds like 4-[2-[(1,1-Dimethylethyl)amino]ethyl]-2-methylphenol () are used as reference materials, indicating that amino-ether derivatives are common in drug development. The target’s benzyloxy group may serve as a protective moiety for hydroxyl groups in prodrugs .
  • Bioactivity : The benzyloxy group in the target compound could enhance lipophilicity, improving blood-brain barrier penetration compared to smaller alkoxy groups (e.g., ethoxy) .

Stability and Degradation

  • Benzyloxy Cleavage: Benzyloxy groups are susceptible to hydrogenolysis, unlike ethoxy groups. This property is advantageous in prodrug design but requires careful handling during synthesis .
  • Amine Stability : The hydrochloride salt form stabilizes the amine against oxidation, a feature absent in free-base analogues like 3-ethoxyaniline .

Biological Activity

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride is an organic compound notable for its unique chemical structure, which includes a benzyloxy group attached to a butenamine backbone. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
IUPAC Name2-methyl-3-phenylmethoxybut-3-en-2-amine; hydrochloride
InChIInChI=1S/C12H17NO.ClH/c1-10(12(2,3)13)14-9-11-7-5-4-6-8-11;/h4-8H,1,9,13H2,2-3H3;1H
InChI KeyZQKIGXBXGHGJJM-UHFFFAOYSA-N
Canonical SMILESCC(C)(C(=C)OCC1=CC=CC=C1)N.Cl

The biological activity of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy group enhances the compound's binding affinity to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of amines have been studied for their effectiveness against various bacterial strains. Preliminary studies on related compounds suggest that 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride may possess moderate antibacterial activity, although specific data on this compound is limited.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which are involved in regulating gene expression and are targets for cancer therapy. The structure of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride suggests it may interact with HDACs or other enzymes involved in cellular regulation.

Case Study 1: Synthesis and Evaluation of Related Compounds

A study focused on the synthesis of azumamide derivatives demonstrated that modifications to the β-amino acid scaffold could significantly affect biological activity. The azumamides were screened against HDAC isoforms, revealing varying potencies (IC50 values between 14 to 67 nM) depending on structural modifications. This highlights the importance of structural features in determining biological activity and suggests that similar approaches could be applied to evaluate 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride.

Case Study 2: Antimicrobial Screening

In a comparative study of bisindole compounds, several derivatives were screened for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 75 to 150 µg/mL. This study underscores the relevance of structural diversity in biological activity and could inform future investigations into the antimicrobial potential of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride.

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